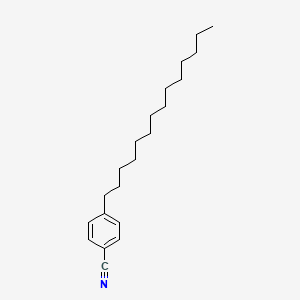
4-Tetradecylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tetradecylbenzonitrile is an organic compound characterized by a benzonitrile group attached to a tetradecyl chain. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tetradecylbenzonitrile typically involves the reaction of benzonitrile with tetradecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Tetradecylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.
Major Products:
Oxidation: Tetradecylbenzoic acid.
Reduction: Tetradecylbenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-Tetradecylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tetradecylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
4-Tetradecylbenzamide: Similar structure but with an amide group instead of a nitrile group.
4-Tetradecylbenzoic acid: The carboxylic acid analog of 4-Tetradecylbenzonitrile.
4-Tetradecylbenzylamine: The amine analog of this compound.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophobic interactions and reactivity of the nitrile group.
Properties
CAS No. |
479412-23-2 |
|---|---|
Molecular Formula |
C21H33N |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
4-tetradecylbenzonitrile |
InChI |
InChI=1S/C21H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(19-22)18-16-20/h15-18H,2-14H2,1H3 |
InChI Key |
YGSFYXAKKASFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















